N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with a fluorine atom, a tetrazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The fluorine substitution is introduced via electrophilic aromatic substitution. The tetrazole ring is synthesized through a cycloaddition reaction involving azides and nitriles. The final step involves coupling the benzothiazole and tetrazole intermediates with phenoxyacetamide under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using high-efficiency reactors, and employing purification techniques such as recrystallization and chromatography to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The tetrazole ring may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Fluoxetine related compound C
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide stands out due to its unique combination of a fluorinated benzothiazole ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11FN6O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H11FN6O2S/c17-10-1-6-13-14(7-10)26-16(19-13)20-15(24)8-25-12-4-2-11(3-5-12)23-9-18-21-22-23/h1-7,9H,8H2,(H,19,20,24) |
InChI Key |
JLCFXZOJSLGBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.